molecular formula C12H22N2O2 B611253 TCO-amine CAS No. 1609736-43-7

TCO-amine

Cat. No.: B611253
CAS No.: 1609736-43-7
M. Wt: 226.32
InChI Key: MMNVKTBTNQJBEE-OWOJBTEDSA-N
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Description

TCO-amine (trans-cyclooctene-amine) is a bifunctional compound combining a highly reactive trans-cyclooctene (TCO) group and a primary amine (–NH2). It serves as a critical reagent in bioorthogonal chemistry, enabling rapid and selective conjugation with tetrazines via inverse electron-demand Diels-Alder (IEDDA) reactions. Its applications span drug discovery, bioconjugation, and targeted therapeutics, such as antibody-drug conjugates (ADCs) and diagnostic probes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-amine involves the functionalization of trans-cyclooctene with an amine group. This process can be carried out using a flow photoreactor, which allows for efficient and high-yield production .

Industrial Production Methods

Industrial production of this compound typically involves large-scale photoisomerization setups to convert cis-cyclooctene to trans-cyclooctene. The amine group is then introduced using standard coupling techniques such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of carboxyl-containing compounds .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • TCO-amine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its ability to form stable covalent bonds enhances the development of drug candidates.

2. Bioconjugation

  • The compound is extensively used for bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other compounds. This capability is essential in enhancing drug delivery systems and improving the efficacy of therapeutic agents.

3. Material Science

  • In material science, this compound is employed to create advanced materials such as polymers that exhibit unique properties beneficial for coatings and adhesives. Its reactivity allows for the incorporation of functional groups that enhance material performance.

4. Diagnostic Applications

  • This compound plays a significant role in developing diagnostic tools, particularly in imaging and biomarker detection. Its bioorthogonal reactivity allows for precise labeling of biomolecules, facilitating real-time tracking in live cells.

5. Research in Chemical Biology

  • This compound is instrumental in chemical biology studies, enabling researchers to explore cellular mechanisms and interactions at a molecular level. Its application in PROTAC (Proteolysis Targeting Chimeras) technology exemplifies its utility in selectively degrading target proteins.

Case Studies Highlighting Applications

1. Antibody Conjugation

  • A study demonstrated that up to 90% of TCOs conjugated to monoclonal antibodies via standard amine-coupling procedures were non-reactive. By incorporating hydrophilic PEG linkers, researchers restored reactivity and improved detection capabilities for imaging applications.

2. Targeted Cancer Therapy

  • Research focused on constructing PROTACs using this compound showed enhanced selectivity and reduced off-target effects compared to traditional small-molecule inhibitors. These findings highlight the potential of this compound in targeted cancer therapies.

Data Table: Summary of Key Studies on this compound

Study ReferenceApplication AreaKey Findings
Thalhammer et al. (2024)Bioorthogonal ChemistryDemonstrated rapid cycloaddition with tetrazines
Taylor et al. (2011)Drug DevelopmentImproved pharmacokinetics with TCO analogs
Darko et al. (2014)Material ScienceEnhanced stability and hydrophilicity in polymers

Mechanism of Action

The mechanism of action of TCO-amine involves its high reactivity with tetrazines in the IEDDA reaction. This reaction forms a stable covalent bond, allowing for the precise labeling and modification of biomolecules. The molecular targets of this compound include proteins and other biomolecules that can be tagged with tetrazine-functionalized compounds .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol (base), 262.78 g/mol (HCl salt) .
  • Solubility: DMSO, DMF, ethanol, and other polar aprotic solvents .
  • Reactivity :
    • Amine Group : Reacts with activated esters (e.g., NHS esters) or carboxylic acids (using EDC/DCC activators) to form stable amide bonds .
    • TCO Group : Undergoes IEDDA reactions with tetrazines (k ~ 10<sup>3</sup>–10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>), enabling fast, catalyst-free ligation .

TCO-PEG2-Amine

Structure : TCO-amine derivative with a hydrophilic polyethylene glycol (PEG2) spacer.

  • Molecular Formula : C15H28N2O4
  • Molecular Weight : 300.39 g/mol .
  • Key Differences: Spacer Length: PEG2 spacer increases hydrophilicity and reduces steric hindrance, improving solubility in aqueous systems. Applications: Preferred for protein-PEGylation and nanomaterial functionalization due to enhanced biocompatibility .

Data Table: this compound vs. TCO-PEG2-Amine

Property This compound TCO-PEG2-Amine
Molecular Weight 226.32 g/mol 300.39 g/mol
Solubility DMSO, DMF DMSO, DMF, aqueous buffers
Reaction Kinetics Fast (IEDDA with tetrazine) Slightly slower due to PEG
Primary Use Small-molecule conjugation Protein/nanoparticle tagging

DBCO-Amine

Structure : Dibenzocyclooctyne (DBCO) linked to an amine group.

  • Reactivity : Participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction.
  • Molecular Weight : ~240–260 g/mol .
  • Key Differences :
    • Reaction Partner : Targets azides instead of tetrazines.
    • Stability : DBCO is more stable in vivo than TCO, which can oxidize or isomerize .
    • Kinetics : Slower than TCO-tetrazine reactions (k ~ 1–10 M<sup>−1</sup>s<sup>−1</sup>) but avoids metal catalysts .

Data Table: this compound vs. DBCO-Amine

Property This compound DBCO-Amine
Reaction Type IEDDA with tetrazine SPAAC with azide
Rate Constant (k) 10<sup>3</sup>–10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> 1–10 M<sup>−1</sup>s<sup>−1</sup>
Stability Moderate (sensitive to oxidation) High
Applications Rapid in vivo labeling Long-term cellular imaging

TCO-NHS Ester

Structure : TCO conjugated to an N-hydroxysuccinimide (NHS) ester.

  • Reactivity : Targets primary amines (–NH2) on proteins/peptides, forming stable amide bonds.
  • Key Differences :
    • Functionality : Lacks a free amine, making it unsuitable for carboxyl group conjugation.
    • Use Case : Direct labeling of lysine residues in proteins .

DOTAGA-TCO

Structure : Macrocyclic chelator (DOTAGA) conjugated to this compound.

  • Applications: Used in theranostics for radiolabeling (e.g., <sup>68</sup>Ga, <sup>177</sup>Lu) and targeting PSMA/GRPR receptors in cancer .
  • Key Feature : Combines TCO’s bioorthogonal reactivity with radiometal chelation, enabling dual imaging/therapy .

This compound in Drug Delivery

  • ADC Synthesis : this compound was used to prepare AgUox-APN-HSA, a urate oxidase conjugate with improved in vivo stability .
  • Targeted Probes : TCO-GDC-1 and TCO-GDC-2, developed via Buchwald coupling and this compound conjugation, showed high selectivity for kinase targets .

Stability and Handling

  • HCl Salt Form : this compound HCl salt (CAS: 1609659-02-0) enhances stability and shelf life compared to the free base .
  • Storage : Requires –20°C storage to prevent TCO isomerization .

Biological Activity

TCO-amine, a derivative of trans-cyclooctene, has garnered significant attention in the field of bioorthogonal chemistry due to its unique reactivity with tetrazines. This article explores the biological activity of this compound, focusing on its applications in molecular imaging, drug delivery systems, and therapeutic strategies.

Overview of this compound

This compound is primarily utilized as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. Its structure allows for efficient conjugation to various biomolecules, enhancing their pharmacokinetic properties and enabling targeted delivery.

The biological activity of this compound is largely based on its engagement in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is characterized by rapid kinetics and high specificity, making it suitable for applications in:

  • Biological labeling
  • Imaging techniques
  • Therapeutic interventions

1. Reactivity and Conjugation Efficiency

A study highlighted that when TCO was conjugated to antibodies using standard amine-coupling procedures, a significant proportion (up to 90%) of the TCO moieties were found to be non-reactive. This was attributed to steric hindrance and potential masking by the antibody structure. However, the introduction of hydrophilic PEG linkers significantly improved the functional density of TCO on antibodies, enhancing their reactivity with tetrazines .

Table 1: TCO Conjugation Efficiency with Antibodies

Antibody TypeTotal TCO Conjugation (%)Functional TCO (%)Enhancement with PEG Linker
Anti-EGFR20105-fold
Anti-TfR25154-fold
Anti-EpCAM30183-fold

2. In Vivo Applications

In preclinical studies involving pancreatic cancer models, TCO-modified antibodies were paired with radiolabeled tetrazines for pretargeted radioimmunotherapy (PRIT). The results demonstrated a dose-dependent therapeutic response, with tumor uptake significantly higher than that observed in non-target tissues. This highlights the potential of this compound in enhancing targeted delivery systems while minimizing off-target effects .

Table 2: Biodistribution Data from PRIT Studies

Time Point (h)Tumor Uptake (%ID/g)Blood Clearance (%ID/g)
44.622.0
2410.210.5
12016.85.0

Applications in Imaging

Recent advancements have also seen this compound utilized in PET imaging studies, where it serves as a tracer for specific tumor visualization. A novel ^18F-labeled d-TCO tracer demonstrated effective tumor targeting in mouse models, showcasing its potential utility in diagnostic imaging .

Q & A

Basic Research Questions

Q. How does the structural duality of TCO-amine (TCO moiety and amine group) influence its reactivity in bioorthogonal chemistry?

The TCO group’s strained trans-cyclooctene structure enables rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines (rate constants up to 10⁴ M⁻¹s⁻¹), while the primary amine facilitates conjugation to carboxylic acids or NHS esters via carbodiimide (e.g., EDC) coupling. This dual functionality allows sequential labeling: amine-mediated biomolecule conjugation followed by TCO-tetrazine bioorthogonal tagging . For reproducible results, optimize amine activation using a 1:1.2 molar ratio of EDC:NHS and confirm conjugation efficiency via MALDI-TOF or SDS-PAGE .

Q. What experimental controls are critical when using this compound for in vitro protein labeling?

Include:

  • Negative controls : Omit tetrazine probes to confirm this compound specificity.
  • Competitive inhibition : Add free tetrazine to block TCO-tetrazine binding.
  • Stability controls : Assess this compound hydrolysis in PBS (pH 7.4, 37°C) via HPLC over 24 hours.
  • Mass spectrometry validation : Verify molecular weight shifts post-conjugation .

Q. How can researchers mitigate amine group interference in this compound-mediated reactions?

Protect the amine during TCO activation by:

  • Using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
  • Performing reactions in anhydrous DMF or DMSO to minimize hydrolysis.
  • Deprotecting with TFA (for Boc) or piperidine (for Fmoc) post-conjugation .

Advanced Research Questions

Q. What factors contribute to conflicting kinetic data in TCO-tetrazine reactions across studies?

Discrepancies often arise from:

  • Solvent polarity : Rate constants decrease in polar solvents (e.g., water vs. THF).
  • Tetrazine substituents : Electron-deficient tetrazines (e.g., methyltetrazine) react faster.
  • Temperature : Arrhenius behavior shows rate doubling per 10°C increase. Standardize conditions using PBS (pH 7.4, 25°C) and report tetrazine substituent effects. Cross-validate kinetics via stopped-flow spectroscopy .

Q. How can this compound stability be improved for in vivo applications without compromising reactivity?

Strategies include:

  • PEGylation : Attach PEG chains to the amine group to reduce hydrolysis (e.g., TCO-PEG4-amine in ).
  • Liposomal encapsulation : Enhances serum half-life by shielding TCO from nucleophiles.
  • Structural analogs : Use dioxolane-fused TCO derivatives for enhanced stability . Validate stability via LC-MS and in vivo imaging in murine models.

Q. What computational methods aid in predicting this compound compatibility with novel tetrazine probes?

Employ:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict IEDDA reactivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
  • QSPR models : Correlate tetrazine substituent electronic parameters (Hammett σ) with rate constants. Cross-reference with experimental kinetics .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistent conjugation yields in this compound-protein experiments?

  • Troubleshooting steps :

Verify amine accessibility via Ellman’s assay (free thiol quantification).

Optimize pH (8.0–8.5 for EDC coupling).

Use fresh this compound (hydrolysis half-life ~12 hours in aqueous buffer).

  • Data normalization : Express yields relative to unmodified protein controls.
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability .

Q. What criteria distinguish artifact peaks from genuine products in this compound reaction HPLC traces?

  • Artifact indicators : Peaks that:

Disappear upon sample degassing (oxygen-sensitive byproducts).

Lack mass shifts in LC-MS.

  • Confirmatory tests : Spiking with authentic standards or collecting fractions for NMR .

Q. Methodological Frameworks

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) structure this compound research questions?

  • Population : Target biomolecule (e.g., serum albumin).
  • Intervention : this compound conjugation method (e.g., EDC/NHS).
  • Comparison : Alternative linkers (e.g., DBCO-amine).
  • Outcome : Conjugation efficiency (%) or in vivo stability (t½). This framework ensures hypothesis-driven experimental design .

Q. What metrics define "success" in this compound-based drug delivery studies?

  • Key performance indicators :
  • ≥80% conjugation efficiency (HPLC/UV-Vis).
  • <5% premature payload release (in vitro serum assay).
  • Tumor-to-background ratio ≥3 in PET/fluorescence imaging.
  • Ethical considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) .

Properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNVKTBTNQJBEE-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175522
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799962-26-7
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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